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molecular formula C14H16BrN3O B8777312 5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide CAS No. 860625-19-0

5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide

Cat. No. B8777312
M. Wt: 322.20 g/mol
InChI Key: CSWUECOTOHLZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354539B2

Procedure details

Sodium borohydride (2.0 eq, 0.212 wt) was suspended in dry THF (10 vol) with stirring at 10-15° C. under nitrogen. Glacial acetic acid (2.0 eq, 0.321 vol) was then added dropwise over at least 15 mins at 10-25° C. at such a rate as to control effervescence (small exotherm, evolves hydrogen). Once the addition was complete, the resultant suspension was stirred for at least 15 mins under a flow of nitrogen until all visible effervescence has ceased. 5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride (which may be prepared, for example, by following the method outlined for Intermediate 8) (1 wt) was then added as a solid. The resultant suspension was then stirred at 20-25° C. under nitrogen for 3.5-4.5 hrs with HPLC monitoring. The batch was then cooled to 0-4° C. Hydrochloric acid (36% w/v, 0.90 vol) was then added in a dropwise manner over at least 30 mins maintaining the internal temperature at 0-4° C. throughout (exothermic, evolves hydrogen). The resultant slurry was stirred at 0-4° C. for 2 hrs, warmed to 20-25° C. and stirred for a further 2 hrs before recooling to 0-4° C. Water (8 vol) was then added slowly over at least 15 mins maintaining the internal temperature at 0-10° C. throughout (exothermic, evolves hydrogen). The resultant acidic solution was then stirred for at least 1 hr. A solution of aqueous sodium hydroxide (40% w/v, ca 2.5 vols) was added in a dropwise manner to neutralize to pH>12, maintaining the temperature at 0-15° C. throughout1. The resultant biphase was settled and separated. The aqueous was back-extracted with ethyl acetate (4 vols) and then discarded. The combined organics are washed with saturated brine (2×2 vols) before being concentrated in vacuo to ca 4 vols2. Ethyl acetate (8 vols) was added, and the batch was reconcentrated in vacuo to ca 4 vols. The resultant slurry was cooled to 0-5° C. and stirred for at least 30 mins. Solids are then collected by vacuum filtration and washed with ethyl acetate (2×1 vol). Dried in vacuo at 40-45° C. to constant weight.
Quantity
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Type
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Reaction Step One
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reactant
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Reaction Step Three
Name
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Type
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Name
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Type
solvent
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Quantity
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Type
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
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Type
reactant
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Type
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Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(O)(=O)C.[H][H].Cl.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[C:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH:28]=1.Cl.[OH-].[Na+]>C1COCC1.O>[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[CH:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C=1CCNCC1
Step Nine
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 10-15° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
was then added as a solid
TEMPERATURE
Type
TEMPERATURE
Details
The batch was then cooled to 0-4° C
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred at 0-4° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20-25° C.
STIRRING
Type
STIRRING
Details
stirred for a further 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
before recooling to 0-4° C
STIRRING
Type
STIRRING
Details
The resultant acidic solution was then stirred for at least 1 hr
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0-15° C. throughout1
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was back-extracted with ethyl acetate (4 vols)
WASH
Type
WASH
Details
The combined organics are washed with saturated brine (2×2 vols)
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo to ca 4 vols2
ADDITION
Type
ADDITION
Details
Ethyl acetate (8 vols) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for at least 30 mins
FILTRATION
Type
FILTRATION
Details
Solids are then collected by vacuum filtration
WASH
Type
WASH
Details
washed with ethyl acetate (2×1 vol)
CUSTOM
Type
CUSTOM
Details
Dried in vacuo at 40-45° C. to constant weight

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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